molecular formula C11H14O2 B14545090 2-[(Hexa-1,5-diyn-3-yl)oxy]oxane CAS No. 62131-90-2

2-[(Hexa-1,5-diyn-3-yl)oxy]oxane

Cat. No.: B14545090
CAS No.: 62131-90-2
M. Wt: 178.23 g/mol
InChI Key: SQBXYPWMIRVMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Hexa-1,5-diyn-3-yl)oxy]oxane is a chemical compound with the molecular formula C10H10O2. It is characterized by the presence of a hexadiyne moiety linked to an oxane ring through an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hexa-1,5-diyn-3-yl)oxy]oxane typically involves the reaction of 1,5-hexadiyne with an oxane derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxane, followed by the addition of 1,5-hexadiyne to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(Hexa-1,5-diyn-3-yl)oxy]oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated hydrocarbons .

Scientific Research Applications

2-[(Hexa-1,5-diyn-3-yl)oxy]oxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Hexa-1,5-diyn-3-yl)oxy]oxane involves its interaction with molecular targets through its reactive functional groups. The hexadiyne moiety can participate in various chemical reactions, while the oxane ring provides stability and structural integrity. These interactions can modulate biological pathways and chemical processes .

Properties

CAS No.

62131-90-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-hexa-1,5-diyn-3-yloxyoxane

InChI

InChI=1S/C11H14O2/c1-3-7-10(4-2)13-11-8-5-6-9-12-11/h1-2,10-11H,5-9H2

InChI Key

SQBXYPWMIRVMJT-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C#C)OC1CCCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.